molecular formula C15H15N3O B2727182 N-(1-cyano-1-methylpropyl)quinoline-2-carboxamide CAS No. 1252307-16-6

N-(1-cyano-1-methylpropyl)quinoline-2-carboxamide

Cat. No.: B2727182
CAS No.: 1252307-16-6
M. Wt: 253.305
InChI Key: TVPCGGGUNONYJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their vast therapeutic potential . A green and efficient synthetic methodology has been adopted for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .


Molecular Structure Analysis

Quinoline-carboxamide derivatives play an important role in medicinal chemistry, especially in the identification and development of potential anticancer agents . The multi-target approach or hybridization is considered as a promising strategy in drug design and discovery .


Chemical Reactions Analysis

Quinoline derivatives have been explored for their vast therapeutic potential . The green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives have been reported .

Mechanism of Action

Quinoline-carboxamide derivatives have shown good anti-proliferative activities against various cell lines . Apoptosis was accomplished by down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 by these active compounds . Also, the Pim-1 inhibitory activity of the active hybrids was done .

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-3-15(2,10-16)18-14(19)13-9-8-11-6-4-5-7-12(11)17-13/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPCGGGUNONYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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